1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene is an organic compound characterized by its complex structure, which includes a methoxy group attached to a benzene ring and a phenyl-substituted octatetraene chain
Preparation Methods
The synthesis of 1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene typically involves multiple steps, including the formation of the octatetraene chain and its subsequent attachment to the benzene ring. One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the methoxy group onto the benzene ring . The phenyl-substituted octatetraene chain can be synthesized through a series of coupling reactions, such as the Heck reaction or Suzuki coupling . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The double bonds in the octatetraene chain can be reduced to single bonds using hydrogenation reactions.
Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions to introduce additional substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of methoxy-substituted aromatic compounds and conjugated polyenes.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its aromatic and conjugated polyene structure, potentially disrupting cellular processes or signaling pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-Methoxy-4-(8-phenylocta-1,3,5,7-tetraen-1-yl)benzene include:
1-Methoxy-4-(phenyl)benzene: Lacks the octatetraene chain, making it less conjugated and potentially less reactive.
1,8-Diphenyl-1,3,5,7-octatetraene: Lacks the methoxy group, which may affect its solubility and reactivity.
1-Methoxy-4-(methoxymethyl)benzene: Contains an additional methoxy group, which can influence its chemical properties and reactivity. The uniqueness of this compound lies in its combination of a methoxy-substituted benzene ring and a conjugated polyene chain, providing a distinct set of chemical and physical properties.
Properties
CAS No. |
62589-82-6 |
---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-methoxy-4-(8-phenylocta-1,3,5,7-tetraenyl)benzene |
InChI |
InChI=1S/C21H20O/c1-22-21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h2-18H,1H3 |
InChI Key |
YFFWHSDUCIARNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.